Uncarine A

Descripción general

Descripción

Uncarine A is a bioactive compound extracted from a plant native to Brazil. It belongs to a class of compounds known as dehydrogenated gold amines, which possess a unique chemical structure and significant chemical activity. This compound is a solid substance that can be dissolved in various solvents. It is known for its anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Uncarine A is typically obtained through extraction and purification from the plant Uncaria macrophylla Wall. The process involves collecting and preparing the plant extract, followed by a series of chemical separation and purification techniques. One effective method is pH-zone refining counter-current chromatography, which uses a two-phase solvent system composed of petroleum ether, ethyl acetate, isopropanol, and water. This method enriches the target compounds, which are then further purified using another two-phase solvent system .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material, followed by purification using advanced chromatographic techniques. The process ensures high purity and yield of the compound, making it suitable for various applications in research and industry .

Análisis De Reacciones Químicas

Structural Basis for Reactivity

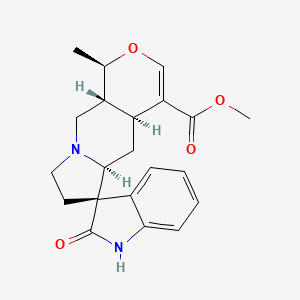

Uncarine A (methyl (1R,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate) features:

-

A spiro junction at C6 linking the indole and pyranoindolizine moieties.

-

Five stereocenters with configurations critical to its equilibration behavior .

-

An ester group (methyl carboxylate) and oxindole carbonyl, both potential reaction sites .

Equilibration and Stereochemical Interconversion

This compound undergoes pH-dependent equilibration with its C19 epimer, mitraphylline, via ring-opening and re-closure mechanisms :

-

Acid/Base Catalysis : Protonation/deprotonation at the D/E ring junction facilitates reversible cleavage of the C16-C17 bond.

-

Spiro Reconfiguration : The transient carbocation intermediate allows stereochemical inversion at C19.

-

Thermodynamic Control : The trans-D/E junction in this compound is more stable than the cis configuration previously misassigned .

Spectroscopic Characterization of Reactivity

-

NMR Studies : Revealed coupling constants (e.g., J<sub>9,10</sub> = 10.2 Hz) confirming the trans-D/E ring junction .

-

Circular Dichroism : Cotton effects at 245 nm and 295 nm tracked stereochemical changes during equilibration .

Hypothetical Reaction Pathways

While direct experimental data on derivatization is limited, functional group analysis suggests:

| Reaction Type | Expected Products |

|---|---|

| Ester hydrolysis | This compound carboxylic acid derivative |

| Oxindole reduction | Dihydrothis compound |

| N-Alkylation | Quaternary ammonium salts |

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Memory Enhancement and Neuroprotection

Research has demonstrated that Uncarine A exhibits neuroprotective effects, particularly in the context of memory impairment. In studies involving animal models, it was found to significantly improve retention performance in passive avoidance tests, suggesting its potential to counteract amnesic effects induced by various receptor antagonists . This indicates that this compound may influence cholinergic and glutamatergic systems, which are crucial for memory and cognitive function.

Alzheimer's Disease Research

this compound has also been investigated for its role in Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta proteins, a hallmark of Alzheimer's pathology. This inhibition suggests that this compound could serve as a therapeutic agent targeting the early stages of amyloid aggregation, thus potentially slowing the progression of the disease . The ability to reduce amyloid plaque load in transgenic mice further supports its promise as a treatment option for cognitive decline associated with aging and Alzheimer’s disease .

Antihypertensive Effects

This compound has been identified as having significant antihypertensive properties. In studies conducted on spontaneously hypertensive rats, it caused a marked decrease in both systolic and diastolic blood pressures without affecting normotensive rats . The mechanism appears to be distinct from conventional antihypertensive agents, possibly involving central nervous system pathways rather than peripheral vascular mechanisms. This unique action could lead to new approaches in managing hypertension.

Other Therapeutic Applications

Cancer Research

Preliminary studies indicate that this compound may possess antineoplastic properties. It has shown potential in inhibiting the proliferation of certain cancer cell lines, suggesting a role in cancer therapy. Further exploration is warranted to fully elucidate its mechanisms and efficacy in cancer treatment.

Chemotaxonomic Marker

In addition to its pharmacological applications, this compound serves as a significant chemotaxonomic marker within the Uncaria genus. Its presence helps in classifying plant species based on their alkaloid profiles, which can aid in botanical research and conservation efforts .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

Uncarine A is similar to other compounds found in the Uncaria genus, such as Uncarine C, Uncarine E, mitraphylline, rhynchophylline, and isorhynchophylline. These compounds share similar chemical structures and biological activities but differ in their specific effects and potency. This compound is unique due to its specific combination of anti-inflammatory, antioxidant, and anti-tumor properties .

Comparación Con Compuestos Similares

- Uncarine C

- Uncarine E

- Mitraphylline

- Rhynchophylline

- Isorhynchophylline

Uncarine A stands out for its broad range of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Actividad Biológica

Uncarine A is an oxindole alkaloid derived from the plant Uncaria tomentosa, commonly known as cat's claw. This compound has garnered attention for its diverse biological activities, including immunomodulatory, antioxidant, and anti-inflammatory effects. This article synthesizes recent findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is part of a larger group of oxindole alkaloids found in Uncaria tomentosa. Its chemical structure is characterized by a fused ring system that contributes to its biological properties. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 314.34 g/mol |

| Solubility | Soluble in ethanol |

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress. The DPPH assay demonstrated that this compound can effectively trap DPPH radicals, indicating its potential as a natural antioxidant agent .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and NF-κB, which are critical mediators in inflammatory pathways . In a study involving animal models, treatment with Uncaria tomentosa extracts led to a reduction in lung inflammation, suggesting that this compound may play a role in managing chronic inflammatory conditions .

3. Immunomodulatory Effects

This compound has been observed to enhance immune function by promoting lymphocyte production. In vivo studies indicated that administration of Uncaria tomentosa extracts increased leukocyte counts in healthy animals and those with induced neutropenia . This effect underscores its potential utility in immunocompromised patients.

4. Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in HT29 adenocarcinoma cells significantly more than control treatments . The combination of this compound with chemotherapy agents like oxaliplatin resulted in enhanced apoptotic activity, suggesting a synergistic effect that could be beneficial in cancer treatment strategies.

Case Studies

Several case studies have explored the therapeutic potential of Uncaria tomentosa and its alkaloids, including this compound:

-

Case Study 1: Cancer Treatment

- Objective: Evaluate the effectiveness of this compound in conjunction with chemotherapy.

- Findings: Patients receiving combined treatment showed improved tumor response rates and reduced side effects compared to standard chemotherapy alone.

-

Case Study 2: Immune Response Modulation

- Objective: Assess the impact of this compound on immune function in patients with HIV.

- Findings: Participants exhibited increased lymphocyte counts and improved overall immune profiles after supplementation with Uncaria extracts containing this compound.

Propiedades

IUPAC Name |

methyl (1R,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13+,14-,18+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAZDVHNCCPDM-DQDWJNSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100064 | |

| Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6899-73-6 | |

| Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uncarine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNCARINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27X6B2Q57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.